N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyl group, an imidazole ring, and a trifluoromethyl-substituted nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
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Formation of the Imidazole Intermediate: : The initial step involves the synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine. This can be achieved by reacting cyclopropylamine with glyoxal in the presence of ammonium acetate, followed by cyclization under acidic conditions .
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Nicotinamide Derivative Synthesis: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) .
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Coupling Reaction: : Finally, the imidazole intermediate is coupled with the trifluoromethyl-substituted nicotinamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can be performed on the nicotinamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide.
Bases: Potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nicotinamide moiety can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)nicotinamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall biological activity.
6-(Trifluoromethyl)nicotinamide: Does not contain the imidazole ring, potentially limiting its ability to interact with certain biological targets.
2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine: Lacks the nicotinamide moiety, which may affect its overall chemical reactivity and biological properties.
Uniqueness
The combination of the cyclopropyl group, imidazole ring, and trifluoromethyl-substituted nicotinamide in N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-3-11(9-21-12)14(23)20-6-8-22-7-5-19-13(22)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZODQFAMVXVSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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